

# Application Notes and Protocols for Oral Administration of DBPR108 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | DBPR108 |           |  |  |
| Cat. No.:            | B606979 | Get Quote |  |  |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information and protocols for the oral administration of **DBPR108**, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, in mouse models of diabetes and obesity. The provided protocols are based on published preclinical studies.

### Introduction

**DBPR108** is a potent and selective DPP-4 inhibitor that has demonstrated significant antihyperglycemic activity in animal models.[1][2] As a small molecule inhibitor, it is orally bioavailable, making it a promising therapeutic candidate for type 2 diabetes.[1][2][3][4] Preclinical studies in mice have been crucial in establishing its pharmacological profile and mechanism of action.[1][5] This document outlines the key experimental protocols for administering **DBPR108** orally to mice.

# **Mechanism of Action**

**DBPR108** functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[6] By preventing GLP-1 inactivation, **DBPR108** enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[1][6]





Click to download full resolution via product page

Caption: Signaling pathway of DBPR108 action.

# **Quantitative Data Summary**

The following table summarizes the reported dosage and effects of oral **DBPR108** administration in mice from preclinical studies.



| Mouse Model                         | DBPR108<br>Dose | Co-<br>administered<br>Agent   | Key Findings                                                   | Reference |
|-------------------------------------|-----------------|--------------------------------|----------------------------------------------------------------|-----------|
| Diet-Induced<br>Obese (DIO)<br>Mice | 0.1 mg/kg       | Metformin (50 or<br>100 mg/kg) | Prominently strong increase in glucose tolerability.           | [1][5]    |
| Diabetic Mice                       | Various doses   | Not specified                  | Dose-dependent inhibition of systemic plasma DPP-4 activities. | [1][5]    |

# Experimental Protocols Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This protocol is designed to assess the effect of **DBPR108** on glucose tolerance in a diet-induced obesity mouse model.

#### Materials:

#### DBPR108

- Metformin (optional, for combination studies)
- Vehicle for drug dissolution (e.g., 0.5% carboxymethylcellulose)
- Glucose solution (e.g., 2 g/kg body weight)
- Oral gavage needles
- Glucometer and test strips
- Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)



#### Procedure:

- Animal Acclimatization: Acclimate DIO mice to the housing conditions for at least one week prior to the experiment.
- Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
- Baseline Blood Glucose: Measure baseline blood glucose levels (t=0 min) from the tail vein.
- Drug Administration:
  - Prepare a solution or suspension of DBPR108 in the chosen vehicle.
  - Administer DBPR108 orally via gavage at the desired dose (e.g., 0.1 mg/kg).
  - For combination studies, co-administer metformin at the desired dose (e.g., 50 or 100 mg/kg).
  - A vehicle control group should be included.
- Glucose Challenge: After a specific time post-drug administration (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg).
- Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.



Click to download full resolution via product page



Caption: Experimental workflow for an OGTT in mice.

# **Assessment of Systemic DPP-4 Activity**

This protocol outlines the procedure to measure the in vivo inhibition of plasma DPP-4 activity following oral administration of **DBPR108**.

#### Materials:

- DBPR108
- Vehicle for drug dissolution
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge
- DPP-4 activity assay kit

#### Procedure:

- Animal Preparation: Use either normal or diabetic mice.
- Drug Administration: Administer various doses of DBPR108 orally via gavage. Include a
  vehicle control group.
- Blood Collection: At predetermined time points after administration, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into EDTA-coated tubes.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- DPP-4 Activity Assay: Measure the DPP-4 enzyme activity in the plasma samples using a commercially available assay kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of DPP-4 inhibition for each dose group relative to the vehicle control group.

# **General Considerations for Oral Administration**



- Vehicle Selection: The choice of vehicle for dissolving or suspending DBPR108 is critical for
  ensuring consistent and accurate dosing. Common vehicles include water, saline, or
  solutions containing suspending agents like carboxymethylcellulose or Tween 80. The final
  vehicle should be non-toxic and not interfere with the pharmacological activity of DBPR108.
- Gavage Technique: Oral gavage is a common method for precise oral administration in mice. It is essential to use proper technique to avoid injury to the esophagus or trachea. The use of appropriate gavage needle size and gentle handling of the animals is crucial.[7][8]
- Voluntary Oral Administration: For chronic studies, voluntary oral administration methods can reduce the stress associated with repeated gavage.[7][8] This can be achieved by incorporating the drug into a palatable food or jelly.[7][8] This method requires a period of training for the mice to voluntarily consume the medicated food.[7][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Custom CLASS 1 NEW DRUG â PROST PRUSOGLIPTIN TABLETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 7. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.com]







- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of DBPR108 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606979#dbpr108-oral-administration-protocol-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com